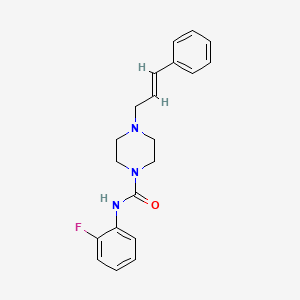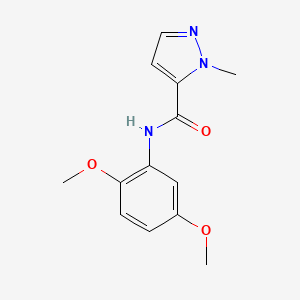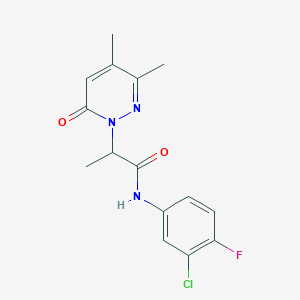
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties. In
作用机制
The exact mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide may also interact with other neurotransmitter systems in the brain, including the noradrenergic and cholinergic systems.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and serotonin levels in the brain, leading to improved mood and decreased anxiety. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has also been shown to reduce pain and inflammation, possibly through its interaction with the opioid and cannabinoid systems.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it useful for studying specific neurotransmitter systems in the brain. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is also relatively easy to synthesize, which allows for large-scale production for research purposes. However, N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has some limitations, including its potential for abuse and dependence, which may limit its use in certain research applications.
未来方向
There are several future directions for the study of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide. One potential area of research is the development of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide analogs with improved therapeutic properties and reduced potential for abuse. Another direction is the investigation of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide and its interactions with other neurotransmitter systems in the brain.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves the reaction of 1-(2-fluorophenyl)piperazine with 3-phenyl-2-propenal in the presence of a suitable catalyst. The resulting product is then treated with carboxylic acid anhydride to obtain N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in high yield and purity. The synthesis of N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. N-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-18-10-4-5-11-19(18)22-20(25)24-15-13-23(14-16-24)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,22,25)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLFUMHKHKSGH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
![1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5315364.png)


![5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5315374.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)

